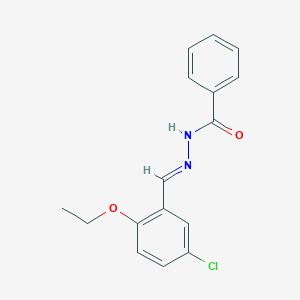![molecular formula C16H16N4O5S B298272 2-methoxy-4-((E)-{[(pyrimidin-2-ylthio)acetyl]hydrazono}methyl)phenyl methyl carbonate](/img/structure/B298272.png)
2-methoxy-4-((E)-{[(pyrimidin-2-ylthio)acetyl]hydrazono}methyl)phenyl methyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-4-((E)-{[(pyrimidin-2-ylthio)acetyl]hydrazono}methyl)phenyl methyl carbonate is a chemical compound that has gained significant attention in scientific research due to its potential in various applications.
Mechanism of Action
The mechanism of action of 2-methoxy-4-((E)-{[(pyrimidin-2-ylthio)acetyl]hydrazono}methyl)phenyl methyl carbonate involves the inhibition of various signaling pathways in cancer cells. It has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. Additionally, it has been found to inhibit the NF-κB pathway, which is involved in inflammation.
Biochemical and Physiological Effects
2-methoxy-4-((E)-{[(pyrimidin-2-ylthio)acetyl]hydrazono}methyl)phenyl methyl carbonate has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, it has been found to inhibit the production of various inflammatory mediators, such as TNF-α and IL-6.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-methoxy-4-((E)-{[(pyrimidin-2-ylthio)acetyl]hydrazono}methyl)phenyl methyl carbonate is its potent anticancer activity. It has been found to exhibit activity against various types of cancer cells, including breast, lung, and prostate cancer. However, one of the limitations of this compound is its low solubility, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research of 2-methoxy-4-((E)-{[(pyrimidin-2-ylthio)acetyl]hydrazono}methyl)phenyl methyl carbonate. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of the compound. Additionally, further studies are needed to investigate the potential of this compound in the treatment of other diseases, such as inflammatory bowel disease and rheumatoid arthritis. Finally, the development of more effective delivery methods for this compound could improve its therapeutic potential.
Conclusion
In conclusion, 2-methoxy-4-((E)-{[(pyrimidin-2-ylthio)acetyl]hydrazono}methyl)phenyl methyl carbonate is a promising compound with potential in various scientific research applications. Its potent anticancer and anti-inflammatory activity make it a potential candidate for the development of new therapeutics. Further research is needed to fully understand the mechanism of action and potential of this compound in the treatment of various diseases.
Synthesis Methods
The synthesis of 2-methoxy-4-((E)-{[(pyrimidin-2-ylthio)acetyl]hydrazono}methyl)phenyl methyl carbonate involves the reaction of 2-methoxy-4-formylphenyl methyl carbonate with pyrimidine-2-thiol and hydrazine hydrate in the presence of a catalyst. The reaction is carried out under reflux conditions for several hours, followed by purification to obtain the final product.
Scientific Research Applications
2-methoxy-4-((E)-{[(pyrimidin-2-ylthio)acetyl]hydrazono}methyl)phenyl methyl carbonate has been extensively studied for its potential in various scientific research applications. It has been shown to exhibit potent anticancer activity by inducing apoptosis in cancer cells. Additionally, it has been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
properties
Product Name |
2-methoxy-4-((E)-{[(pyrimidin-2-ylthio)acetyl]hydrazono}methyl)phenyl methyl carbonate |
|---|---|
Molecular Formula |
C16H16N4O5S |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[(2-pyrimidin-2-ylsulfanylacetyl)hydrazinylidene]methyl]phenyl] methyl carbonate |
InChI |
InChI=1S/C16H16N4O5S/c1-23-13-8-11(4-5-12(13)25-16(22)24-2)9-19-20-14(21)10-26-15-17-6-3-7-18-15/h3-9H,10H2,1-2H3,(H,20,21)/b19-9+ |
InChI Key |
FCHCLIHJATZXLR-DJKKODMXSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)CSC2=NC=CC=N2)OC(=O)OC |
SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CSC2=NC=CC=N2)OC(=O)OC |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CSC2=NC=CC=N2)OC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2,5-dimethyl-1-{4-[(5-nitropyridin-2-yl)oxy]phenyl}-1H-pyrrol-3-yl)methylidene]-1H-indene-1,3(2H)-dione](/img/structure/B298189.png)
![2-{[1-(4-bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B298193.png)
![2-{[1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B298195.png)
![methyl 4-{3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-3-methylbenzoate](/img/structure/B298196.png)
![methyl 2-{3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B298197.png)
![2-{[1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B298198.png)
![methyl 3-{3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B298199.png)
![2-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B298200.png)
![Ethyl 4-{5-[2-(4-iodophenyl)carbohydrazonoyl]-2-furyl}benzoate](/img/structure/B298204.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N-(4-chlorobenzyl)-N~2~-cyclohexylglycinamide](/img/structure/B298208.png)
amino]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B298209.png)
![2-{cyclohexyl[(4-fluorophenyl)sulfonyl]amino}-N-(4-fluorophenyl)acetamide](/img/structure/B298210.png)
![2-{benzyl[(4-fluorophenyl)sulfonyl]amino}-N-(4-isopropylphenyl)acetamide](/img/structure/B298212.png)